5-(4-nitrophenyl)-2-furaldehyde semicarbazone
Overview
Description
5-(4-nitrophenyl)-2-furaldehyde semicarbazone: is an organic compound that belongs to the class of semicarbazones Semicarbazones are derivatives formed by the reaction of semicarbazide with aldehydes or ketones This compound is characterized by the presence of a nitrophenyl group attached to a furaldehyde moiety, which is further linked to a semicarbazone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-nitrophenyl)-2-furaldehyde semicarbazone typically involves the condensation reaction between 5-(4-nitrophenyl)-2-furaldehyde and semicarbazide hydrochloride. The reaction is usually carried out in an ethanol solution with sodium acetate as a catalyst. The mixture is refluxed for several hours, and the product is obtained by filtration and recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in 5-(4-nitrophenyl)-2-furaldehyde semicarbazone can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furaldehyde moiety can participate in electrophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furaldehyde derivatives.
Scientific Research Applications
Chemistry: 5-(4-nitrophenyl)-2-furaldehyde semicarbazone is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It has shown activity against certain bacterial strains and is being explored for its ability to scavenge free radicals .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-2-furaldehyde semicarbazone involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can interact with the active sites of enzymes, leading to inhibition of their activity. The furaldehyde moiety can form covalent bonds with nucleophilic residues in proteins, altering their function. Additionally, the semicarbazone group can chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
5-(4-nitrophenyl)-2-furaldehyde: Lacks the semicarbazone group but shares the nitrophenyl and furaldehyde moieties.
2-furaldehyde semicarbazone: Lacks the nitrophenyl group but contains the furaldehyde and semicarbazone moieties.
4-nitrophenyl semicarbazone: Lacks the furaldehyde group but contains the nitrophenyl and semicarbazone moieties.
Uniqueness: 5-(4-nitrophenyl)-2-furaldehyde semicarbazone is unique due to the presence of all three functional groups: nitrophenyl, furaldehyde, and semicarbazone. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
IUPAC Name |
[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c13-12(17)15-14-7-10-5-6-11(20-10)8-1-3-9(4-2-8)16(18)19/h1-7H,(H3,13,15,17)/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZQBHYCARTJSB-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319857 | |
Record name | [(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725989 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58136-76-8 | |
Record name | [(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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